2-(3-Hydroxy-4-methoxyphenyl)acetonitrile 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 4468-58-0
VCID: VC2033197
InChI: InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3
SMILES: COC1=C(C=C(C=C1)CC#N)O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

CAS No.: 4468-58-0

Cat. No.: VC2033197

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile - 4468-58-0

Specification

CAS No. 4468-58-0
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)acetonitrile
Standard InChI InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3
Standard InChI Key YAIONKMWQNEDJU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC#N)O
Canonical SMILES COC1=C(C=C(C=C1)CC#N)O

Introduction

Chemical Structure and Properties

Structural Features

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile consists of a benzene ring substituted with hydroxyl and methoxy groups at positions 3 and 4, respectively, and an acetonitrile (CH₂CN) side chain at position 1. This arrangement creates a molecule with both electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitrile) functional groups .

Physical and Chemical Properties

The compound exists as a white to yellow solid at room temperature. The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
IUPAC Name2-(3-hydroxy-4-methoxyphenyl)acetonitrile
CAS Number4468-58-0
Physical FormWhite to yellow solid
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass163.063328530 Da
Storage ConditionsRoom temperature
Typical Purity (Commercial)≥95%

Source: Compiled from PubChem and vendor data

Synthesis Methods

Several synthetic routes have been developed for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, with approaches varying based on starting materials and reaction conditions.

Synthesis from Benzylamine Derivatives

A significant synthetic method involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide. As detailed in a patent by US3983151A, this approach provides an efficient route to the related isomer 4-hydroxy-3-methoxyphenylacetonitrile, which can be adapted for the synthesis of the 3-hydroxy-4-methoxy variant .

The reaction proceeds as follows:

  • N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine reacts with hydrogen cyanide

  • The reaction occurs at elevated temperatures (100-190°C, preferably 110-140°C)

  • A diluent such as water or an inert organic solvent (preferably dimethylsulfoxide) is used

  • The reaction yields the nitrile product with elimination of the amine group

This method reportedly produces yields of 87-94% with high purity without requiring elaborate purification steps. The reaction time is relatively short (2 hours), making it economically attractive .

Analytical Characterization

Chemical Identifiers

For database searching and systematic identification, various chemical identifiers are used as shown in Table 2.

Table 2: Chemical Identifiers for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

Identifier TypeValue
InChIInChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3
InChIKeyYAIONKMWQNEDJU-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)CC#N)O
DSSTox Substance IDDTXSID80452048
Nikkaji NumberJ303.637E
WikidataQ82272406

Source: PubChem and Lookchem

Applications and Research Findings

Pharmaceutical Intermediates

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile serves as an important intermediate in pharmaceutical synthesis. While specific applications for this exact compound were limited in the search results, related compounds such as 4-hydroxy-3-methoxyphenylacetonitrile have been documented as intermediates in the preparation of pharmaceuticals like the narcotic propanidid .

The synthetic utility of this compound lies in its functional group diversity:

  • The nitrile group can be hydrolyzed to form carboxylic acids

  • The hydroxyl group provides a site for further substitution or esterification

  • The methoxy group contributes to specific binding interactions in biological systems

Chemical Research

In organic synthesis research, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and related compounds have been studied for their roles in various transformations. For example, acrylonitrile derivatives containing similar structural motifs have been investigated for their biological activities and utility in constructing bioactive heterocycles .

The compound has structural similarities to natural products containing the 3-hydroxy-4-methoxy substitution pattern, which are often found in plants with medicinal properties. This makes it a valuable building block for natural product synthesis and analogue development.

Related Compounds

Several structurally related compounds exist, providing context for understanding the chemical behavior and applications of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

Isomers and Analogs

Table 3: Key Isomers and Analogs of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

CompoundCAS NumberMolecular FormulaDescription
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile4468-59-1C₉H₉NO₂Positional isomer with hydroxyl and methoxy groups reversed
3,4-Dimethoxyphenylacetonitrile93-17-4C₁₀H₁₁NO₂Analog with methoxy groups at positions 3 and 4
2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile408335-71-7C₁₀H₁₁NO₃Analog with additional methoxy group at position 5
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile42973-55-7C₁₀H₁₁NO₃Analog with methoxy groups at positions 3 and 5, hydroxyl at position 4
3,4,5-Trimethoxyphenylacetonitrile13338-63-1C₁₁H₁₃NO₃Analog with methoxy groups at positions 3, 4, and 5

Source: Compiled from Ambeed and related search results

Hydroxylated Derivatives

A related compound of interest is 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile (CAS: 73168-74-8), which contains an additional hydroxyl group at the alpha position of the acetonitrile chain. This compound has a molecular formula of C₉H₉NO₃ and a molecular weight of 179.173 g/mol .

Similarly, 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile (CAS: 33630-46-5) represents another hydroxylated variant with reversed positions of the ring substituents .

SupplierCatalog NumberTypical PurityForm
AstaTech, Inc.ATE41029539995%White to yellow solid
BLDpharmSpecific catalog number not providedNot specifiedNot specified
Sigma-Aldrich (via AstaTech)ATE41029539995%White to yellow solid

Source: Vendor websites

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